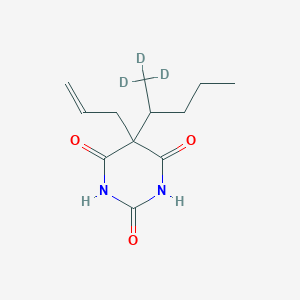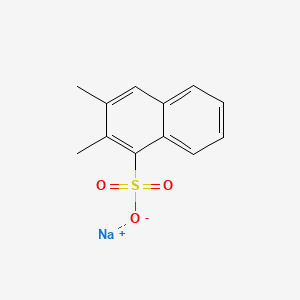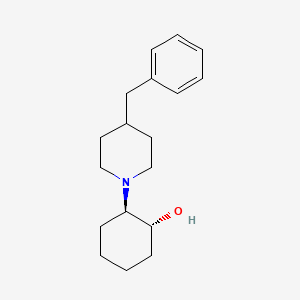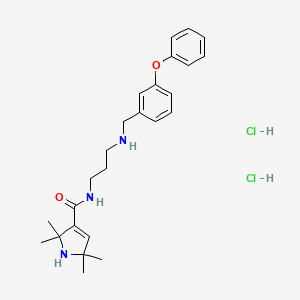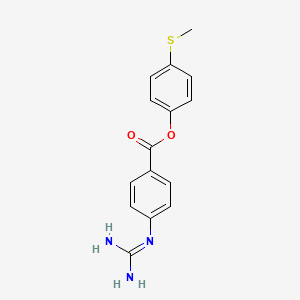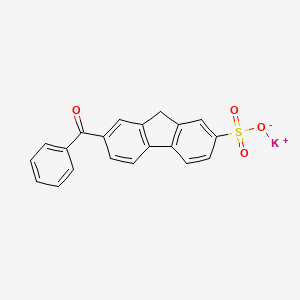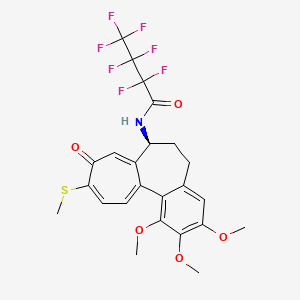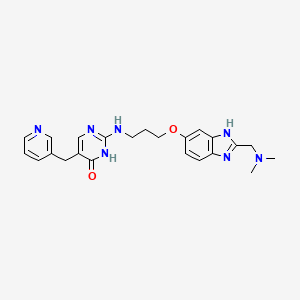
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- is a complex organic compound with a unique structure that combines elements of pyrimidinone, benzimidazole, and pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- involves multiple steps, typically starting with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then linked through a series of reactions that include nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidinone compounds.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core structure but differ in their substituents, leading to variations in their properties and applications.
Benzimidazole derivatives: Compounds with a benzimidazole core are known for their diverse biological activities and are used in various therapeutic applications.
Pyridine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.
Uniqueness
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- is unique due to its combination of three distinct structural motifs, which confer a range of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
92715-61-2 |
|---|---|
Fórmula molecular |
C23H27N7O2 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-[3-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]oxy]propylamino]-5-(pyridin-3-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H27N7O2/c1-30(2)15-21-27-19-7-6-18(12-20(19)28-21)32-10-4-9-25-23-26-14-17(22(31)29-23)11-16-5-3-8-24-13-16/h3,5-8,12-14H,4,9-11,15H2,1-2H3,(H,27,28)(H2,25,26,29,31) |
Clave InChI |
YXBVSAKZABABEW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=NC2=C(N1)C=C(C=C2)OCCCNC3=NC=C(C(=O)N3)CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


